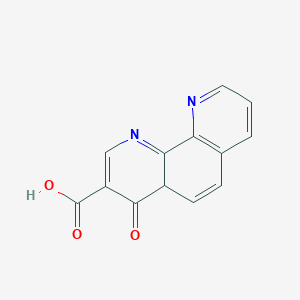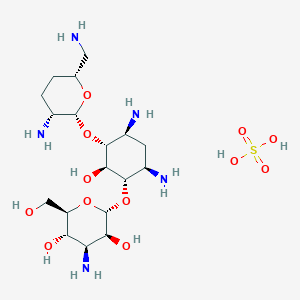
Butamben-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butamben-d9, also known as butyl 4-aminobenzoate-d9, is a deuterium-labeled derivative of butamben. Butamben itself is a local anesthetic commonly used in medical procedures to provide temporary relief from pain. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butamben-d9 involves the esterification of 4-aminobenzoic acid with butanol, followed by the incorporation of deuterium. The general synthetic route includes:
Esterification: 4-aminobenzoic acid reacts with butanol in the presence of an acid catalyst to form butyl 4-aminobenzoate.
Deuterium Incorporation: The butyl 4-aminobenzoate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 4-aminobenzoic acid and butanol are reacted in industrial reactors.
Deuterium Exchange: The esterified product undergoes deuterium exchange in specialized reactors designed to handle deuterium gas.
Chemical Reactions Analysis
Types of Reactions
Butamben-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Butamben-d9 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of drugs.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new anesthetic formulations and drug delivery systems
Mechanism of Action
Butamben-d9 exerts its effects by inhibiting voltage-gated calcium channels in dorsal root ganglion neurons. This inhibition prevents the influx of calcium ions, thereby blocking the transmission of pain signals. Additionally, this compound inhibits sodium channels and delays rectifier potassium currents, further contributing to its anesthetic effects .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Another local anesthetic with a similar structure but without deuterium labeling.
Procaine: A local anesthetic used in similar applications but with different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness of Butamben-d9
The deuterium labeling in this compound provides unique advantages in scientific research, particularly in the study of drug metabolism and pharmacokinetics. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 4-aminobenzoate |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3/i1D3,2D2,3D2,8D2 |
InChI Key |
IUWVALYLNVXWKX-WRMMWXQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


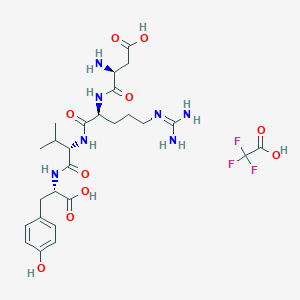


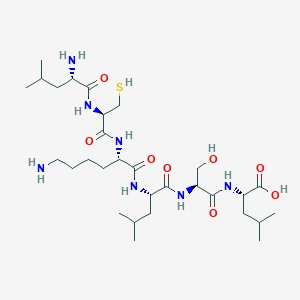


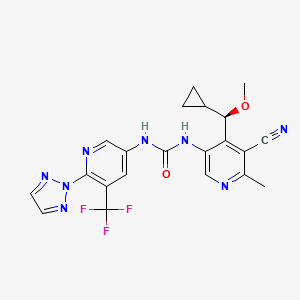
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
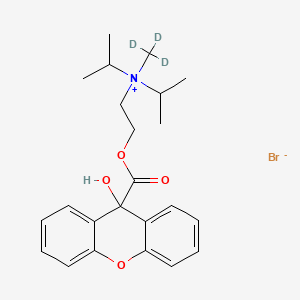
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)
